3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol
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Overview
Description
3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is an organic compound that features a unique structure combining an indane moiety with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one, which is a fused molecule containing cyclopentanone and a benzene ring.
Alkylation: The resulting alcohol is then alkylated with 2-methylpropan-1-ol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: SOCl2 or PBr3 in solvents like dichloromethane or toluene.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: It serves as a probe in biological studies to understand the interactions of indane derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol.
2,3-dihydro-1H-indene-1-methanamine: Another indane derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of an indane moiety with a propanol group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12,14H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQFGHOXBKTST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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